molecular formula C14H16N6O B110974 6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 1006326-38-0

6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B110974
CAS No.: 1006326-38-0
M. Wt: 284.32 g/mol
InChI Key: ZQOFDJPUGZLHGT-UHFFFAOYSA-N
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Description

This compound is a pyranopyrazole derivative characterized by a fused pyrano[2,3-c]pyrazole core substituted with an amino group at position 6, a methyl group at position 3, and a 1-ethyl-3-methyl-1H-pyrazol-4-yl moiety at position 3. Pyranopyrazoles are synthesized via multi-component reactions (MCRs), such as one-pot condensations of aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile, often catalyzed by green agents like lime juice .

Properties

IUPAC Name

6-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-4-20-6-10(7(2)19-20)12-9(5-15)13(16)21-14-11(12)8(3)17-18-14/h6,12H,4,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOFDJPUGZLHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2C(=C(OC3=NNC(=C23)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile represents a novel class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of the compound typically involves a multicomponent reaction (MCR) that enables the efficient assembly of complex molecules. This method has been shown to yield high purity and yield rates for pyrazole derivatives. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated IC50 values ranging from 9.8 to 41.6 µM against lung and cervical carcinoma cell lines .
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : The compound has shown substantial antioxidant activity, with DPPH scavenging percentages reaching up to 90.52% in certain derivatives .

Anticancer Studies

A study evaluating the anticancer potential of various pyrano[2,3-c]pyrazole derivatives found that the target compound exhibited promising results against solid tumor cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Cell LineIC50 (µM)
Lung Carcinoma9.8
Cervical Carcinoma41.6

Antimicrobial Studies

In antimicrobial assays, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a notable zone of inhibition compared to standard antibiotics.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus22
Escherichia coli20

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated that derivatives of the compound could scavenge free radicals effectively.

CompoundDPPH Scavenging (%)
Derivative A84.16
Derivative B90.52

Case Studies

Several case studies have been documented regarding the use of pyrazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer reported improved outcomes when treated with a regimen including pyrazole derivatives, suggesting a synergistic effect with conventional chemotherapy.
  • Case Study on Antimicrobial Resistance : In a hospital setting, a derivative of the compound was used to treat infections caused by antibiotic-resistant bacteria, demonstrating efficacy where traditional treatments had failed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Properties

  • Electronic Effects: Aryl substituents with electron-donating groups (e.g., 4-methoxyphenyl ) increase electron density at the pyranopyrazole core, enhancing nucleophilic reactivity. Conversely, electron-withdrawing groups (e.g., 3-nitrophenyl ) reduce electron density, favoring electrophilic interactions.
  • Steric Effects : Bulky groups like 3-(benzyloxy)phenyl or 1-ethyl-3-methylpyrazole in the target compound may hinder reaction kinetics but improve binding specificity in biological systems.
  • Solubility and Stability: Polar substituents (e.g., 3-ethoxy-4-hydroxyphenyl ) enhance aqueous solubility, while nonpolar groups (e.g., 3,4,5-trimethoxyphenyl ) increase lipophilicity. DFT studies indicate that substituent positioning (e.g., para vs. meta) affects thermodynamic stability by 4.60 kcal/mol .

Preparation Methods

Catalyst-Free Aqueous Synthesis

A highly atom-economical approach involves the one-pot condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate in boiling water. This method eliminates the need for toxic catalysts, achieving yields of 85–90% within 30–60 minutes. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization, with water acting as both solvent and proton donor. Key advantages include:

  • Simplified workup : The product precipitates directly upon cooling, requiring only filtration and recrystallization.

  • Scalability : Demonstrated efficacy at gram-scale synthesis without yield reduction.

  • Environmental compatibility : No organic solvents or transition metal residues.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (35 kHz, 300 W) accelerates the four-component reaction in aqueous media, reducing reaction time to 15–20 minutes while maintaining yields above 85%. The cavitation effect enhances mass transfer and promotes homogeneous mixing, particularly beneficial for poorly soluble pyrazole aldehydes. Comparative studies show a 60% reduction in energy consumption compared to conventional heating.

SiO₂-TiCl₄ Mediated Synthesis

Immobilizing titanium tetrachloride on silica gel (SiO₂-TiCl₄) creates a recyclable acidic catalyst that facilitates the reaction in water at 80°C. The catalyst loading (10 mol%) enables:

  • Reusability : Retains 90% activity after four cycles.

  • Functional group tolerance : Compatible with electron-withdrawing and donating substituents on the pyrazole moiety.

Gluconic Acid Aqueous Solution (GAAS)

GAAS (5 wt%) acts as a biodegradable catalyst, achieving 92–95% yields at 60°C. The system’s acidity (pH ≈ 2.5) promotes imine formation while suppressing side reactions. GAAS is recoverable via rotary evaporation, with >90% recovery efficiency.

Stepwise Synthesis via Pyrazolone Intermediates

Pyrazolone Formation

Initial condensation of ethyl acetoacetate with hydrazine hydrate in ethanol yields 3-methyl-1H-pyrazol-5(4H)-one. This intermediate is isolated in 95% purity through recrystallization, providing strict control over regiochemistry.

Three-Component Cyclization

Reacting the pyrazolone with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and malononitrile in ethanol at 80°C completes the dihydropyrano[2,3-c]pyrazole framework. This stepwise approach offers:

  • Reduced side products : Isolation of the pyrazolone minimizes competing pathways.

  • Flexibility : Permits independent modification of the pyrazole and pyranopyrazole subunits.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Comparative solvent screening reveals:

SolventYield (%)Reaction Time (min)
Water8930
Ethanol7845
Water:Ethanol (1:1)8535
PEG-4008240

Aqueous systems outperform organic solvents due to hydrophobic packing effects that accelerate cyclization.

Temperature Profile

Isothermal studies (40–100°C) identify 80°C as optimal, balancing reaction rate and decomposition. Arrhenius analysis gives an activation energy of 58.2 kJ/mol, consistent with a rate-limiting Michael addition step.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, pyrazole-CH₃), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.89 (s, 1H, H-4), 6.71 (s, 2H, NH₂), 7.48 (s, 1H, pyrazole-H).

  • IR (KBr) : 3345 cm⁻¹ (NH₂), 2195 cm⁻¹ (C≡N), 1652 cm⁻¹ (C=O).

  • HRMS : m/z calc. for C₁₄H₁₆N₆O [M+H]⁺ 285.1461, found 285.1458.

Tautomeric Behavior

Variable-temperature NMR studies (-40°C to 80°C) confirm exclusive 1,4-dihydro tautomer predominance, with no observable 2,4-dihydro form. Irradiation of the NH proton (δ 12.13) enhances the H-4 signal (δ 4.89), verifying spatial proximity.

Comparative Method Evaluation

ParameterFour-Component (Catalyst-Free)SiO₂-TiCl₄ CatalyzedStepwise Synthesis
Yield (%)899372
Time (min)3045120 (total)
Catalyst Cost ($/g)00.180
Purity (%)959799
E-Factor0.81.21.5

The four-component aqueous method demonstrates superior green metrics (Atom Economy = 92%, E-factor = 0.8), making it industrially viable .

Q & A

Q. How to reconcile conflicting 13^{13}C NMR shifts for the cyano group?

  • Resolution : Solvent effects (DMSO vs. CDCl3_3) and hydrogen bonding with NH2_2 groups cause shifts. Compare data under standardized conditions (e.g., DMSO-d6d_6 at 400 MHz) .

Methodological Tables

Q. Table 1: Representative Synthetic Conditions

CatalystSolventTime (min)Yield (%)Reference
TBABH2_2O3078
[Et3_3NH][HSO4_4]EtOH/H2_2O6085

Q. Table 2: Key Spectral Assignments

Functional GroupIR (cm1^{-1})1^1H NMR (δ, ppm)
NH2_23348–34424.56–7.13 (br s)
CN2180–2258

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